molecular formula C11H10ClNO2 B1478552 (2-(2-Chlorophenyl)-5-methyloxazol-4-yl)methanol CAS No. 2092062-48-9

(2-(2-Chlorophenyl)-5-methyloxazol-4-yl)methanol

Cat. No.: B1478552
CAS No.: 2092062-48-9
M. Wt: 223.65 g/mol
InChI Key: OJXIYHKGVYQFDI-UHFFFAOYSA-N
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Description

(2-(2-Chlorophenyl)-5-methyloxazol-4-yl)methanol: is an organic compound that belongs to the class of oxazoles. It features a chlorophenyl group and a methyloxazole ring, making it a compound of interest in various chemical and pharmaceutical research fields.

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of (2-(2-Chlorophenyl)-5-methyloxazol-4-yl)methanol typically involves the cyclization of appropriate precursors under controlled conditions. One common method includes the reaction of 2-chlorobenzaldehyde with an appropriate amine and a source of methanol under acidic or basic conditions to form the oxazole ring .

Industrial Production Methods: Industrial production methods for this compound may involve large-scale synthesis using similar cyclization reactions, optimized for yield and purity. The use of phase-transfer catalysts and controlled temperature conditions can enhance the efficiency of the synthesis .

Chemical Reactions Analysis

Types of Reactions:

Common Reagents and Conditions:

Major Products:

Scientific Research Applications

Chemistry:

  • Used as a building block in the synthesis of more complex organic molecules.
  • Employed in the study of reaction mechanisms and pathways.

Biology:

  • Investigated for its potential biological activity, including antimicrobial and antifungal properties.

Medicine:

  • Explored for its potential therapeutic applications, particularly in the development of new pharmaceuticals.

Industry:

Mechanism of Action

The mechanism of action of (2-(2-Chlorophenyl)-5-methyloxazol-4-yl)methanol involves its interaction with specific molecular targets, such as enzymes or receptors. The compound’s structure allows it to bind to these targets, potentially inhibiting or activating certain biological pathways. This interaction can lead to various biological effects, depending on the specific target and pathway involved .

Comparison with Similar Compounds

  • (2-Chlorophenyl)(cyclopentyl)methanol
  • (3-(2-Chlorophenyl)isoxazol-5-yl)methanol
  • (4-(4-Chlorophenyl)thiophen-2-yl)methanol

Uniqueness:

Properties

IUPAC Name

[2-(2-chlorophenyl)-5-methyl-1,3-oxazol-4-yl]methanol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C11H10ClNO2/c1-7-10(6-14)13-11(15-7)8-4-2-3-5-9(8)12/h2-5,14H,6H2,1H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

OJXIYHKGVYQFDI-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=C(N=C(O1)C2=CC=CC=C2Cl)CO
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C11H10ClNO2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

223.65 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
Reactant of Route 1
(2-(2-Chlorophenyl)-5-methyloxazol-4-yl)methanol
Reactant of Route 2
(2-(2-Chlorophenyl)-5-methyloxazol-4-yl)methanol
Reactant of Route 3
(2-(2-Chlorophenyl)-5-methyloxazol-4-yl)methanol
Reactant of Route 4
(2-(2-Chlorophenyl)-5-methyloxazol-4-yl)methanol
Reactant of Route 5
(2-(2-Chlorophenyl)-5-methyloxazol-4-yl)methanol
Reactant of Route 6
(2-(2-Chlorophenyl)-5-methyloxazol-4-yl)methanol

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